N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11(22)21-17(13-6-2-3-7-15(13)19)14-9-8-12-5-4-10-20-16(12)18(14)23/h2-10,17,23H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUKAAWDXGPUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant findings from various studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an 8-hydroxyquinoline moiety, which is known for its ability to chelate metal ions. This structural feature is crucial for its biological activity, particularly in inhibiting various cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various monomeric alkaloids, this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity was noted against Candida albicans with MIC values ranging from 16.69 to 78.23 µM, indicating its broad-spectrum efficacy against microbial pathogens .
Anticancer Activity
This compound has also been investigated for its anticancer properties. The compound has shown promising cytotoxic activity against various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| SF-295 (brain cancer) | 0.011 - 0.15 |
| HTC-8 (colon cancer) | Not specified |
| H460 (lung cancer) | Not specified |
The compound's mechanism of action in cancer cells involves the inhibition of specific kinases and pathways critical for tumor growth and survival . For instance, it has been shown to inhibit c-Met kinase with comparable efficacy to established anticancer agents .
The biological activity of this compound can be attributed to its ability to chelate metal ions, disrupting metal-dependent biological processes essential for microbial growth and cancer cell proliferation . Additionally, the interaction with specific molecular targets such as enzymes and receptors modulates their activity, influencing cellular signaling pathways.
Case Studies and Research Findings
- Study on Neuroprotective Properties : Research has indicated that compounds similar to this compound exhibit neuroprotective effects due to their iron-chelating capabilities, which may reduce oxidative stress in neuronal cells .
- Cytotoxicity Assays : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Comparative Analysis : A comparative study highlighted that derivatives of the quinoline structure often show enhanced biological activities due to modifications in their chemical structure, emphasizing the importance of structural optimization in drug development .
Scientific Research Applications
Coordination Chemistry
The compound is utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and material science applications. It can enhance the efficiency of catalytic reactions by stabilizing metal ions in various oxidation states.
Antimicrobial Properties : N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide has been investigated for its antimicrobial properties against various bacterial strains. It exhibits significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections.
Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells. It induces apoptosis in several cancer cell lines, including HeLa and MCF-7, through mechanisms involving DNA binding and metabolic enzyme inhibition.
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Induction of apoptosis | |
| MCF-7 | 10 | DNA intercalation and enzyme inhibition | |
| A549 | 12 | Cell cycle arrest |
Potential Therapeutic Applications
The compound has been explored for potential therapeutic uses in treating diseases such as Alzheimer's and various cancers. Its mechanism involves disrupting metal-dependent biological processes, which are crucial in the progression of these diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential for development into a therapeutic agent for treating bacterial infections.
Case Study 2: Cancer Cell Line Analysis
In vitro assays using the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a notable decrease in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, highlighting its anticancer potential.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyquinoline moiety undergoes oxidation under controlled conditions. Key findings include:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Hydroxyl group oxidation | KMnO₄ in acidic medium (H₂SO₄) | Quinone derivatives | |
| Side-chain oxidation (acetamide) | CrO₃ in glacial acetic acid | Carboxylic acid derivatives |
Mechanistic Insight : The hydroxyl group at position 8 of the quinoline ring is oxidized to a ketone, forming a quinone structure. The acetamide’s methyl group can also oxidize to a carboxyl group under strong oxidizing conditions.
Substitution Reactions
The chlorine atom on the quinoline ring and chlorophenyl group participates in nucleophilic substitutions:
| Reaction Site | Reagents/Conditions | Product | Source |
|---|---|---|---|
| 5-Chloro substitution | NH₃ (aqueous), 80°C | Amine-functionalized quinoline | |
| Chlorophenyl substitution | NaOCH₃, DMF, 120°C | Methoxy-substituted phenyl derivative |
Kinetics : The 5-chloro position on the quinoline ring exhibits higher reactivity than the chlorophenyl group due to electronic effects from the adjacent hydroxy group.
Hydrolysis of the Acetamide Group
The acetamide functionality undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Carboxylic acid and ammonium chloride | |
| Basic hydrolysis | NaOH (10%), ethanol, 70°C | Sodium carboxylate and ammonia |
Yield : Basic hydrolysis typically achieves >85% conversion, while acidic conditions yield ~70% due to side reactions.
Metal Chelation
The hydroxyquinoline core acts as a polydentate ligand, forming stable complexes with transition metals:
Stability Constants : Log K values for Fe³⁺ and Cu²⁺ complexes are 12.3 and 9.8, respectively, indicating strong binding .
Electrophilic Aromatic Substitution
The quinoline ring undergoes electrophilic substitution at positions 3 and 6:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitroquinoline derivative | 65% | |
| Sulfonation | H₂SO₄ (fuming), 100°C | 6-Sulfoquinoline derivative | 58% |
Regioselectivity : Nitration favors position 3 due to directing effects of the hydroxy and chloro groups.
Reductive Amination
The acetamide group can be reduced to form secondary amines:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | N-[(2-Chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]amine | 78% | |
| BH₃·THF | Room temperature, 12h | Same as above | 82% |
Side Reactions : Over-reduction to tertiary amines is observed with excess LiAlH₄.
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Condition | Product | Application | Source |
|---|---|---|---|
| UV (254 nm), methanol | Ring-expanded benzazepine derivative | Fluorescent probes |
Mechanism : Photoexcitation leads to C–N bond cleavage, followed by cyclization.
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Optimal pH |
|---|---|---|---|
| Oxidation | 1.2 × 10⁻³ | 45.6 | 2–3 |
| Hydrolysis | 2.8 × 10⁻⁴ | 32.1 | 1 or 14 |
| Metal chelation | 4.5 × 10⁻² | 18.9 | 5–8 |
Comparison with Similar Compounds
Chlorophenyl-Substituted Acetamides
Compounds bearing chlorophenyl groups linked to acetamide backbones exhibit diverse pharmacological profiles. Key examples include:
Key Observations :
- The thiadiazole derivative () demonstrates high synthetic yield (82%) and stability, attributed to the electron-withdrawing thiadiazole ring.
- Chlorophenyl-indole hybrids () show significant α-glucosidase inhibition, suggesting the chlorophenyl group enhances binding to enzymatic pockets.
- Diethylamino-substituted analogs () highlight the role of amino groups in modulating solubility and bioavailability.
Hydroxyquinoline-Based Acetamides
Hydroxyquinoline derivatives are notable for metal chelation and antimicrobial activity. Comparisons include:
Key Observations :
- Chiral hydroxyquinoline derivatives () exhibit hydrogen-bonded crystal structures, which could influence solubility and crystallinity.
Heterocyclic Acetamide Derivatives
Variations in the heterocyclic core significantly alter physicochemical and biological properties:
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide with high purity?
- Methodology : Utilize multi-step organic synthesis involving condensation reactions between 2-chlorophenyl precursors and 8-hydroxyquinoline derivatives. Acetylation of intermediates should be performed under anhydrous conditions using acetic anhydride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol is recommended. Monitor reaction progress using HPLC or TLC with UV detection .
- Key Considerations : Optimize reaction time and temperature to minimize byproducts like N-acetylated impurities or unreacted intermediates. Validate purity using (e.g., absence of residual solvent peaks) and mass spectrometry .
Q. How can the crystal structure of this compound be determined to resolve ambiguities in molecular conformation?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in a polar aprotic solvent (e.g., DMSO or DMF). Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (). Refinement software like SHELX or OLEX2 can resolve torsional angles and hydrogen-bonding networks .
- Data Interpretation : Compare experimental bond lengths (e.g., C–Cl: ) and angles with DFT-calculated values to validate structural accuracy. Address discrepancies in molecular packing caused by intermolecular O–H⋯O or C–H⋯O interactions .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results for this compound’s solubility be reconciled?
- Methodology : Perform solubility studies in buffered aqueous solutions (pH 2–10) using UV-Vis spectroscopy. Compare with COSMO-RS or DFT-derived solubility parameters. If discrepancies persist, investigate polymorphic forms via powder XRD or differential scanning calorimetry (DSC) to identify metastable crystalline phases .
- Case Example : A 2023 study resolved a 15% deviation in predicted vs. observed solubility by identifying a previously undetected hydrate form through thermogravimetric analysis (TGA) .
Q. What strategies are effective for optimizing reaction yields in the presence of steric hindrance from the 8-hydroxyquinolin-7-yl group?
- Methodology : Use bulky Lewis acid catalysts (e.g., ZnCl) to activate the quinoline nitrogen, enhancing electrophilic substitution. Alternatively, employ microwave-assisted synthesis to reduce reaction time and steric aggregation. Monitor steric effects via coupling constants (e.g., for hindered aryl protons) .
- Data-Driven Adjustments : If yields remain low (<50%), switch to a stepwise protocol: first form the chlorophenyl-methylacetamide core, then introduce the quinoline moiety via Suzuki-Miyaura coupling .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s potential bioactivity?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) and test against target enzymes or cell lines. Use molecular docking (AutoDock Vina) to correlate binding affinity (ΔG) with functional group modifications. Validate SAR trends via IC assays and QSAR modeling .
- Critical Analysis : A 2024 study identified a 10-fold increase in antimicrobial activity by substituting the acetamide group with a sulfonamide, attributed to enhanced hydrogen bonding with bacterial target proteins .
Methodological Challenges
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodology : Use UPLC-MS/MS with a C18 column (particle size ) and a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities at via selected ion monitoring (SIM). For non-volatile impurities, employ charged aerosol detection (CAD) .
- Validation : Cross-validate with to confirm impurity structures, particularly regioisomers or acetyl migration products .
Q. How should researchers address discrepancies in thermal stability data across different studies?
- Methodology : Standardize thermogravimetric analysis (TGA) protocols using a heating rate of under nitrogen. Compare decomposition onset temperatures () with DSC melting points. If variations exceed , check for solvent residues or amorphous content via XRD .
Safety and Handling
Q. What precautions are critical when handling this compound in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
